Tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate
Description
Tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate is a bicyclic piperidine derivative featuring a tert-butyl carbamate group at the piperidin-4-yl position and a pyrimidin-2-yl-substituted piperidin-3-yl moiety connected via a carbonyl bridge. This structure is commonly utilized in medicinal chemistry as an intermediate for drug discovery, particularly in kinase inhibitors and antiviral agents, due to its conformational rigidity and ability to engage in hydrogen bonding via the pyrimidine ring .
Properties
Molecular Formula |
C20H31N5O3 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
tert-butyl N-[1-(1-pyrimidin-2-ylpiperidine-3-carbonyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C20H31N5O3/c1-20(2,3)28-19(27)23-16-7-12-24(13-8-16)17(26)15-6-4-11-25(14-15)18-21-9-5-10-22-18/h5,9-10,15-16H,4,6-8,11-14H2,1-3H3,(H,23,27) |
InChI Key |
ISKGSTOSGDKXKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCN(C2)C3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the specific biological context .
Comparison with Similar Compounds
tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate ()
- Structural Differences : The pyrimidine ring is substituted with a chlorine atom at position 4 and a methyl group at position 6, compared to the unsubstituted pyrimidin-2-yl group in the target compound.
- Synthesis : Prepared via coupling of 4-chloro-6-methylpyrimidine with a methylated piperidine-carbamate intermediate, differing from the target compound’s synthetic route .
tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate ()
- Structural Differences: Contains a dibenzylamino group at position 6 and a nitro group at position 5 on the pyrimidine ring.
- Impact: The nitro group increases electrophilicity, while dibenzylamino introduces steric hindrance, likely reducing metabolic stability compared to the target compound .
Piperidine Core Modifications
tert-Butyl (1-acetylpiperidin-4-yl)carbamate ()
- Structural Differences : Replaces the pyrimidin-2-yl-piperidinylcarbonyl group with an acetylated piperidine.
- Impact : The acetyl group reduces hydrogen-bonding capacity, diminishing interactions with biological targets like proteases or kinases .
- Synthesis : Synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate, a simpler route than the target compound’s multi-step coupling .
tert-Butyl (3R,4R)-1-(6-chloropyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-ylcarbamate (39) ()
- Structural Differences : Incorporates a 2,4,5-trifluorophenyl group on the piperidine ring and a chloropyrimidine moiety.
- Impact : Fluorine atoms enhance lipophilicity and metabolic stability, making this compound more suitable for CNS-targeted therapies compared to the target .
Additional Substituents
tert-Butyl [(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]carbamate ()
- Structural Differences : Features a cyclopentyl group and a trifluoromethylpyrimidine-substituted piperazine.
- Impact : The cyclopentyl group introduces conformational constraints, while the trifluoromethyl group enhances binding to hydrophobic pockets in enzyme active sites .
Physicochemical Properties
NMR and MS Data
Biological Activity
Tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate, a compound characterized by its unique piperidine and pyrimidine moieties, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a tert-butyl group, two piperidine rings, and a pyrimidine substituent, contributing to its diverse biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Cytotoxicity : Initial studies suggest that this compound demonstrates cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Kinase Inhibition : The compound has been identified as a potential inhibitor of specific kinases, particularly those involved in cancer proliferation pathways. This inhibition may lead to reduced tumor growth in preclinical models.
- Anti-inflammatory Effects : Preliminary findings suggest that the compound may modulate inflammatory pathways, potentially inhibiting the release of pro-inflammatory cytokines such as IL-1β.
Cytotoxicity Studies
In vitro studies have shown that the compound exhibits cytotoxic effects on human cancer cell lines. For instance, a study reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| HeLa (Cervical) | 15.0 |
| MCF7 (Breast) | 10.0 |
These results indicate that this compound is particularly effective against MCF7 cells, suggesting a potential application in breast cancer therapy .
The proposed mechanism involves the activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins. Additionally, the compound's ability to inhibit specific kinases involved in cell survival signaling pathways has been documented .
Anti-inflammatory Activity
The anti-inflammatory properties were assessed using LPS-stimulated macrophages. The compound significantly reduced IL-1β release by approximately 35% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study 1: Lung Cancer Model
- In a xenograft model of lung cancer, administration of the compound led to a significant reduction in tumor volume compared to control groups.
- Histological analysis revealed increased apoptosis within tumor tissues.
-
Case Study 2: Inflammatory Disease Model
- In an animal model of rheumatoid arthritis, treatment with the compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
